4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
4-(N,N-Dimethylsulfamoyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and a dimethylsulfamoyl moiety. Its molecular formula is C₂₁H₂₂FN₃O₃S, with a molecular weight of 415.48 g/mol (calculated based on structural analogs in and ). The compound’s structure comprises:
- A pyridazinone ring (6-oxo-1,6-dihydropyridazine) at position 3 of the 4-fluorophenyl group.
- A dimethylsulfamoyl group (-SO₂N(CH₃)₂) attached to the benzamide moiety.
- An ethyl linker connecting the pyridazinone and benzamide units.
This compound is hypothesized to exhibit pharmacological activity due to structural similarities with pyridazinone hybrids studied in , which demonstrate anti-inflammatory or analgesic properties. Its synthesis likely involves coupling reactions between substituted pyridazinones and benzamide precursors, as seen in related methodologies ().
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-25(2)31(29,30)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXEESURILFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological mechanisms, and relevant research findings, emphasizing its implications for cancer therapy and other therapeutic areas.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 444.48 g/mol. Its structure features a unique combination of a dimethylsulfamoyl group and a fluorinated phenyl moiety attached to a pyridazinone structure, which may enhance its biological activity by improving solubility and bioavailability while potentially reducing toxicity.
Inhibition of Histone Deacetylases (HDACs)
One of the primary areas of interest regarding this compound is its potential as an HDAC inhibitor . Histone deacetylases play a crucial role in cancer biology by regulating gene expression related to cell proliferation and survival. Related benzamide derivatives have shown significant inhibitory effects on HDAC activity, which is critical for developing anti-cancer agents.
Table 1: Comparative Activity of Benzamide Derivatives
| Compound Name | HDAC Inhibition | Cancer Cell Lines Tested | Selectivity |
|---|---|---|---|
| Compound A | High | K562, Hep3B | Class I |
| Compound B | Moderate | HCT116 | Class II |
| 4-DMSB | TBD | TBD | TBD |
Note: TBD = To Be Determined
The mechanism through which This compound exerts its effects may involve altering gene expression profiles that inhibit tumor growth. Preliminary studies suggest that similar compounds interact with HDAC enzymes, leading to changes in histone acetylation status and subsequent transcriptional regulation .
Case Studies
In a study evaluating quinazolinyl-containing benzamide derivatives, compounds demonstrated superior HDAC inhibition compared to known inhibitors like MS-275, showcasing both enzymatic and cellular anti-proliferative activity against various cancer cell types without affecting normal cells .
Potential Applications
The potential applications of this compound extend beyond oncology. Its structural features suggest possible uses in:
- Anti-inflammatory therapies
- Antimicrobial treatments
- Sensitization of multidrug-resistant infections
Future Research Directions
Further research is essential to elucidate the specific interactions between this compound and various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into binding affinities and mechanistic pathways involved in its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Pyridazinone Substitution: The target compound’s 4-fluorophenyl group () contrasts with 4-methoxyphenyl () and phenyl (). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy’s electron-donating effects . Compound 6g () incorporates a 4-fluorophenylpiperazinyl group, suggesting that fluorine substitution is compatible with receptor binding in antipyrine hybrids .
Sulfonamide Variations: The target’s dimethylsulfamoyl group differs from piperidinylsulfonyl () and sulfamoylphenethyl ().
Linker and Hybrid Design :
Q & A
Basic: What are the optimal synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of pyridazinone and benzamide moieties : A Schiff base intermediate may be formed, followed by controlled reduction using sodium borohydride (NaBH₄) to stabilize stereochemistry .
- Sulfamoylation : Introducing the dimethylsulfamoyl group via nucleophilic substitution with dimethylsulfamoyl chloride under anhydrous conditions .
Characterization:
- NMR (¹H/¹³C) : Confirm regioselectivity of the pyridazinone ring and benzamide linkage. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) .
- LC-MS : Monitor reaction progress and verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~488).
- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients to achieve ≥95% purity .
Basic: How are key functional groups (e.g., sulfamoyl, pyridazinone) analytically confirmed?
Methodological Answer:
- Sulfamoyl Group (-SO₂NMe₂) :
- FT-IR : Peaks at ~1330 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) .
- ¹H NMR : Singlet for N-methyl protons (δ ~2.8 ppm, integrating for 6H) .
- Pyridazinone Ring :
- UV-Vis : Absorbance at λ ~270 nm due to conjugated π-system.
- ¹³C NMR : Carbonyl resonance at δ ~165 ppm for the 6-oxo group .
Intermediate: What purification challenges arise, and how are they addressed?
Methodological Answer:
- Byproduct Removal :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted 4-fluorophenyl intermediates .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline product .
- Scale-Up Limitations :
- Continuous Flow Chemistry : Implement microreactors for controlled imine reduction, reducing side reactions .
Intermediate: How can solubility limitations in biological assays be optimized?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS (≤10% DMSO) for in vitro assays. Pre-saturate solutions to avoid precipitation .
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt (test via pH titration) .
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability (characterize with dynamic light scattering) .
Advanced: How can computational modeling predict its interactions with biological targets?
Methodological Answer:
- Docking Studies :
- Software : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Focus on the fluorophenyl group’s hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfamoyl group in ATP-binding pockets .
- QSAR Modeling : Correlate pyridazinone substituents with IC₅₀ values using Random Forest algorithms .
Advanced: How to resolve conflicting bioactivity data across assays?
Methodological Answer:
- Meta-Analysis :
- Dose-Response Curves : Compare Hill slopes across assays (e.g., FLIPR vs. radioligand binding) to identify off-target effects .
- Redox Profiling : Test for interference from thiol-containing buffers (e.g., DTT) using Ellman’s reagent .
- Orthogonal Assays : Validate kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .
Advanced: What strategies address stereochemical ambiguity in synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA columns with heptane/isopropanol to resolve enantiomers .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., CCDC deposition) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key coupling steps to enforce enantiomeric excess .
Advanced: How to optimize reaction conditions using design of experiments (DoE)?
Methodological Answer:
- Factor Screening : Use Plackett-Burman design to prioritize variables (temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology : Central composite design to maximize yield and purity. For example, optimize NaBH₄ stoichiometry in imine reduction .
- Real-Time Monitoring : Integrate PAT (process analytical technology) tools like ReactIR to track intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
